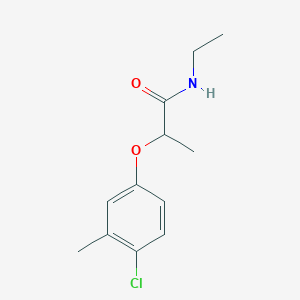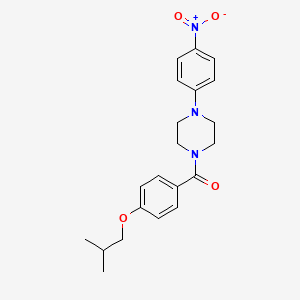![molecular formula C16H26ClNO3 B4406484 4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4406484.png)
4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride
Übersicht
Beschreibung
4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride, also known as Buprolen, is a chemical compound that belongs to the class of morpholine derivatives. It is an organic compound that is used primarily as a research tool in scientific studies. Buprolen is used in experiments to investigate the biochemical and physiological effects of the compound in living organisms.
Wirkmechanismus
The mechanism of action of 4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride is not fully understood. However, it is believed that this compound acts as an antagonist of the nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses across synapses in the nervous system. By blocking this receptor, this compound may affect the release of neurotransmitters and the function of ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in living organisms. In studies, this compound has been shown to affect ion channel function, neurotransmitter release, and signal transduction pathways. It has also been shown to affect the behavior of animals in various experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for the nicotinic acetylcholine receptor. This makes it a useful tool for investigating the role of this receptor in various biological processes.
One of the limitations of using this compound in lab experiments is its potential for toxicity. This compound has been shown to have toxic effects in some animal studies. Therefore, it is important to use caution when working with this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research involving 4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride. One potential direction is to investigate the role of this compound in the treatment of various diseases. This compound has been shown to have potential therapeutic effects in some studies, and further research in this area could be beneficial.
Another potential direction for future research is to investigate the mechanism of action of this compound in more detail. By understanding the molecular mechanisms underlying the effects of this compound, it may be possible to develop more effective treatments for various diseases.
Conclusion:
This compound is a chemical compound that is used primarily as a research tool in scientific studies. It is used to investigate the biochemical and physiological effects of the compound in living organisms. This compound has been shown to have a variety of effects on ion channel function, neurotransmitter release, and signal transduction pathways. While there are some limitations to using this compound in lab experiments, its specificity and potential therapeutic effects make it a useful tool for investigating the role of the nicotinic acetylcholine receptor in various biological processes.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride is primarily used in scientific research as a tool to investigate the biochemical and physiological effects of the compound in living organisms. It is used in studies to investigate the role of this compound in various biological processes such as ion channel function, neurotransmitter release, and signal transduction pathways.
Eigenschaften
IUPAC Name |
4-[2-(4-butoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-2-3-11-19-15-4-6-16(7-5-15)20-14-10-17-8-12-18-13-9-17;/h4-7H,2-3,8-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPCSISBEGXKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-4-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4406419.png)
![N-[4-(aminosulfonyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4406425.png)
![N-[2-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B4406432.png)
![1-[3-(4-iodo-2-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406438.png)
![1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406447.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406466.png)


![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4406492.png)
